tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a brominated pyrrolopyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing kinase inhibitors and other bioactive molecules . Its bromine atom at position 6 enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 6-bromopyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNVBORCVHGQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method involves the reaction of 6-bromo-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolopyridines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the pyrrolopyridine ring.
Ester Hydrolysis: The major product is 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Ring Fusion Position : The shift from pyrrolo[3,2-b ]pyridine to pyrrolo[3,2-c ]pyridine alters electronic properties and steric accessibility, impacting reactivity and binding interactions .
- Halogen Substituents : Bromine (Br) at position 6 is preferred for Suzuki couplings due to its balance of reactivity and stability, whereas chlorine (Cl) and iodine (I) offer distinct kinetic profiles .
Reactivity in Cross-Coupling Reactions
The bromine atom at position 6 enables efficient palladium-catalyzed cross-coupling. Comparative yields and conditions:
Key Observations :
Physicochemical Properties
NMR data highlights electronic environments influenced by substituents:
Biological Activity
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1820711-82-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Pharmacological Effects
Study 1: DYRK1A Inhibition
Study 2: Anti-inflammatory Activity
In another study, this compound was evaluated for its anti-inflammatory effects using BV2 microglial cells. The results indicated that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in neuroinflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| DYRK1A Inhibition | Enzymatic Assay | IC50 < 10 nM |
| Anti-inflammatory | LPS-induced Cytokine Production | Reduced TNF-alpha by 50% |
| Antioxidant | ORAC Assay | Significant scavenging activity |
Table 2: Structural Modifications and Their Effects
| Derivative Structure | DYRK1A IC50 (nM) | Anti-inflammatory Effect |
|---|---|---|
| Parent Compound | <10 | Moderate |
| Methylated Derivative | <5 | Significant |
| Halogenated Derivative | <8 | Moderate |
Q & A
Q. What are the standard synthetic routes for tert-butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolopyridine nitrogen. A validated method includes reacting 6-bromo-1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted under anhydrous conditions at room temperature for 12–24 hours. Purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate) yields the product in ≥95% purity .
Q. How is this compound characterized in research settings?
Key characterization methods include:
- NMR Spectroscopy : ¹H NMR in DMSO-d6 shows a singlet at δ 1.70 ppm for the tert-butyl group and aromatic protons between δ 8.0–9.0 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~149 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]<sup>+</sup> calcd: 297.15; observed: 297.15) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns .
Q. What are common chemical transformations of this compound in medicinal chemistry?
The bromine at position 6 undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. For example:
- Reaction with phenylboronic acid using Pd(PPh3)4 in dioxane/H2O (4:1) at 90°C yields 3-phenyl derivatives (95% yield) .
- Hydrolysis of the tert-butyl ester under acidic conditions (HCl in dioxane) produces the free carboxylic acid for further functionalization .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields with this substrate?
- Catalyst Screening : PdCl2(dppf) may improve efficiency over Pd(PPh3)4 for electron-deficient boronic acids.
- Solvent Systems : Toluene/ethanol (3:1) enhances solubility of hydrophobic substrates.
- Microwave Assistance : Reactions at 120°C for 1 hour reduce time while maintaining >80% yield .
- Degassing : Nitrogen purging minimizes palladium oxidation, critical for reproducibility .
Q. What analytical strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies often arise from assay variability (e.g., cell type, ATP concentration in kinase assays). Recommended approaches:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., DYRK1A IC50) with cellular activity (e.g., cytokine reduction in BV2 microglia).
- Stability Studies : Monitor compound integrity via HPLC during biological testing to rule out degradation artifacts.
- SAR Analysis : Systematic modification of substituents (e.g., methyl vs. halogen at position 3) clarifies structure-activity trends .
Q. What methodologies enable computational modeling of this compound's binding to kinase targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4AQ3 for DYRK1A) to predict binding modes.
- Molecular Dynamics (MD) : AMBER simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust interactions.
- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., bromine’s electron-withdrawing impact) on binding affinity .
Methodological Notes
- Synthetic Reproducibility : Use freshly distilled dioxane and degas solvents to prevent side reactions in cross-couplings .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple replicates .
- Computational Validation : Compare docking poses with mutagenesis data (e.g., alanine scanning of kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
